4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride
Overview
Description
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O3S and a molecular weight of 244.66 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its reactivity due to the presence of both sulfonyl chloride and oxo groups, making it a valuable intermediate in organic synthesis.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the literature I found. However, quinazoline derivatives are known to interact with various biological targets, including enzymes and receptors involved in inflammation and pain modulation .
- Quinazoline derivatives often exhibit anti-inflammatory and analgesic properties. They may inhibit enzymes like nitric oxide synthase (NOS-II), tumor necrosis factor-alpha (TNF-α), and mitogen-activated protein kinases (MAPKs) involved in inflammatory processes .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups on proteins, leading to the formation of sulfonamide bonds. This reactivity makes it a valuable tool in the modification of biomolecules for research purposes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, by covalently modifying key signaling proteins, it can alter the downstream signaling events, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups on proteins, leading to the formation of stable sulfonamide bonds. This modification can inhibit or activate enzymes, depending on the site of modification, and can also lead to changes in gene expression by altering the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to sustained modifications of cellular proteins, which can have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modify specific proteins without causing significant toxicity. At high doses, it can lead to widespread protein modification, which can result in toxic or adverse effects. Threshold effects are often observed, where a certain dosage is required to achieve a noticeable biological effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes that catalyze the formation and breakdown of sulfonamide bonds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound can also influence the activity of enzymes involved in detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may accumulate in the nucleus, where it can modify nuclear proteins and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride typically involves the reaction of 4-oxo-3,4-dihydroquinazoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 4-Oxo-3,4-dihydroquinazoline
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxo group can participate in redox reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile, or other polar aprotic solvents
Catalysts: Tertiary amines or other bases to facilitate nucleophilic substitution
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydroquinazoline-6-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
4-Oxo-3,4-dihydroquinazoline-6-sulfonate: Contains a sulfonate group instead of sulfonyl chloride.
3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride: A related compound with a naphthalene ring system.
Uniqueness
4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride is unique due to its dual functional groups (oxo and sulfonyl chloride), which provide a versatile platform for chemical modifications. This dual functionality allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
4-oxo-3H-quinazoline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVWJBGQGDOQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81870-98-6 | |
Record name | 4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.